molecular formula C17H18O2 B129668 1-(4-Methoxyphenyl)-2-phenylbutan-1-one CAS No. 78423-10-6

1-(4-Methoxyphenyl)-2-phenylbutan-1-one

Cat. No. B129668
CAS RN: 78423-10-6
M. Wt: 254.32 g/mol
InChI Key: IADSVVKUBCYPIR-UHFFFAOYSA-N
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Description

“1-(4-Methoxyphenyl)-2-phenylbutan-1-one” is also known as Acetanisole . It is an aromatic chemical compound with an aroma described as sweet, fruity, nutty, and similar to vanilla . It can sometimes smell like butter or caramel . It is found naturally in castoreum, the glandular secretion of the beaver .


Molecular Structure Analysis

The molecular structure of “1-(4-Methoxyphenyl)-2-phenylbutan-1-one” has been studied using Fourier transform infrared (FT-IR) and Raman (FT-Ra) spectra . The vibrational wavenumbers of the structure were computed using the density functional theory (DFT)/Becke three Lee–Yang–Parr (B3LYP)/6–311++g (d,p) basis set .


Chemical Reactions Analysis

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energy values were determined to be -1 eV and -6.27 eV, respectively . A large HOMO–LUMO gap means low reactivity in chemical reactions, indicating the high stability of the molecule .


Physical And Chemical Properties Analysis

Acetanisole appears as white to pale yellow crystals . It has a density of 1.094 g/cm³, a melting point of 38.2 °C, and a boiling point of 254 °C . It is soluble in water at 2470 mg/L .

Scientific Research Applications

Synthesis of Fragrant Compounds

1-(4-Methoxyphenyl)-2-phenylbutan-1-one has been used in the synthesis of fragrant compounds. For instance, its condensation with tetramethylenediethylenetetramine led to the creation of fragrant 1-benzyl-3,6-diazahomoadamantan-9-one and its derivatives (Kuznetsov et al., 2015).

Anti-histaminic Activity Studies

Research has been conducted on the anti-histaminic properties of various compounds, including derivatives of 1-(4-Methoxyphenyl)-2-phenylbutan-1-one. These studies explored the structural influences on anti-histaminic activity (Casy & Parulkar, 1969).

Baker's Yeast-Mediated Preparations

Baker's yeast reduction of 1-(4-Methoxyphenyl)-2-phenylbutan-1-one and related compounds has been studied for preparing optically active aryl alcohols and diols, which are useful in the synthesis of chiral hydroxy acids (Ferraboschi et al., 1990).

Electrophilic Boronation

The compound has been involved in ortho-directed electrophilic boronation research. For example, its reaction with boron tribromide followed by treatment with water led to the formation of 4-ethyl-1-hydroxy-3-(4-hydroxyphenyl)-2-oxa-1-boranaphthalene (Arcus et al., 1993).

Enantioselective Synthesis

Enantioselective synthesis methods have been developed using derivatives of 1-(4-Methoxyphenyl)-2-phenylbutan-1-one. This includes the preparation of α-hydroxyketones using asymmetric building blocks (Page, Purdie, & Lathbury, 1996).

Natural Product Isolation

This compound is also relevant in the isolation of natural products, such as the extraction of resorcinols from brown algae, where derivatives of 1-(4-Methoxyphenyl)-2-phenylbutan-1-one have been identified (Cai et al., 2010).

Catalytic and Synthetic Applications

1-(4-Methoxyphenyl)-2-phenylbutan-1-one has been utilized in various catalytic and synthetic applications, such as in microwave-assisted ketone-ketone rearrangements (Gopalakrishnan, Kasinath, & Singh, 2002).

Structural and Spectral Analysis

The compound has been the subject of structural and spectral elucidation studies, exploring its properties and potential applications in fields like molecular docking and drug design (R. H. et al., 2021).

Safety And Hazards

According to the safety data sheet, “1-(4-Methoxyphenyl)-2-phenylbutan-1-one” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

1-(4-methoxyphenyl)-2-phenylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O2/c1-3-16(13-7-5-4-6-8-13)17(18)14-9-11-15(19-2)12-10-14/h4-12,16H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IADSVVKUBCYPIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60394578
Record name 1-(4-methoxyphenyl)-2-phenylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60394578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methoxyphenyl)-2-phenylbutan-1-one

CAS RN

78423-10-6
Record name 1-(4-methoxyphenyl)-2-phenylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60394578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4-(β-Dimethylaminoethoxy)-α-ethyldesoxybenzoin (b.p. 162° C./0.075 mm.) may be obtained from α-ethyl-4-hydroxydesoxybenzoin by an analogous procedure to that described below for the preparation of 4-(β-dimethylaminoethoxy)-α-methyldesoxybenzoin, and α-ethyl-4-hydroxydesoxybenzoin itself (m.p. 122°-124° C.) may be obtained from α-ethyl-4-methoxydesoxybenzoin by an analogous procedure to that described below for the preparation of 4-hydroxy-α-methyldesoxybenzoin.
Name
4-(β-dimethylaminoethoxy)-α-methyldesoxybenzoin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

2-Phenylbutyryl chloride (50.0 mL, 299 mmol) was dissolved in anisole (75 mL) and cooled to 0° C. AlCl3 (40.377 g, 303 mmol) was added portionwise and the resulting mixture allowed to warm to RT then stirred for 2 h. Ice was added portionwise followed by H2O (100 mL). The mixture was extracted with CH2Cl2 (3×100 mL) and the combined organics dried (MgSO4) and concentrated. The residue was distilled to remove the remaining anisole (1 mm Hg, 40-55° C.) to provide 2 (77.27 g, 100%) as a tan oil. 1H NMR (400 MHz, CDCl3): δ 0.90 (t, J=7.5 Hz, 3H), 1.85 (dq, 1H), 2.18 (dq, 1H), 3.81 (s, 3H), 4.40 (t, J=7.2 Hz, 1H), 6.85 (d, J=5.0 Hz, 2H), 7.19 (m, 1H), 7.28 (m, 4H), 7.95 (d, J=5.0 Hz, 2H).
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One
Name
Quantity
40.377 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
VL Arcus, L Main, BK Nicholson - Journal of organometallic chemistry, 1993 - Elsevier
4-Ethyl-1-hydroxy-3-(4-hydroxyphenyl)-2-oxa-1-boranaphthalene (4) is formed in 78% yield from the reaction of 1-(4-methoxyphenyl)-2-phenylbutan-1-one with an of excess boron …
Number of citations: 41 www.sciencedirect.com
PY Maximov, CB Myers, RF Curpan… - Journal of medicinal …, 2010 - ACS Publications
Estrogens can potentially be classified into planar (class I) or nonplanar (class II) categories, which might have biological consequences. 1,1,2-Triphenylethylene (TPE) derivatives were …
Number of citations: 57 pubs.acs.org
K Smith, GA El-Hiti, AJ Jayne, M Butters - Organic & biomolecular …, 2003 - pubs.rsc.org
Acylation of anisole with 2-phenylbutanoic acid derivatives, over zeolite catalysts, gives the corresponding 4-acyl derivatives with high regioselectivity. In an analogous way, 2,3-…
Number of citations: 27 pubs.rsc.org
M Shigeno, Y Iseya, R Kume, K Nozawa-Kumada… - Organic …, 2022 - ACS Publications
Herein, we report that palladium catalyzes the borylative cyclization of α-(2-bromoaryl) ketones to afford 1,2-benzoxaborinines. The developed system is compatible with a variety of …
Number of citations: 1 pubs.acs.org

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